Desmethyl Ranolazine-D-Glucuronide

Description

Origin as a Ranolazine (B828) Metabolite in Xenobiotic Biotransformation Pathways

Desmethyl Ranolazine-D-Glucuronide is not administered directly but is formed within the body following the administration of ranolazine. Its creation is a two-step process characteristic of xenobiotic (foreign compound) biotransformation.

First, the parent drug, ranolazine, undergoes a Phase I metabolic reaction. Ranolazine is extensively metabolized, primarily in the liver and intestines, by cytochrome P450 enzymes. researchgate.netnih.gov The main enzyme responsible is CYP3A4, with a lesser contribution from CYP2D6. researchgate.netnih.govyoutube.comnih.gov One of the key Phase I reactions is O-demethylation, where a methyl group is removed from the methoxyphenoxy moiety of the ranolazine molecule. researchgate.netnih.gov This initial transformation results in the formation of an intermediate metabolite known as desmethyl ranolazine.

This desmethyl metabolite then undergoes a Phase II metabolic reaction, specifically glucuronidation. nih.gov In this step, the desmethyl ranolazine molecule is conjugated with glucuronic acid, leading to the formation of this compound. nih.gov This pathway is a critical part of the body's mechanism for processing and eliminating ranolazine. nih.govdrugbank.com

Table 1: Key Metabolic Pathways of Ranolazine

| Metabolic Phase | Enzymes Involved | Primary Reaction | Resulting Metabolite |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP3A4, CYP2D6) researchgate.netnih.govyoutube.com | O-demethylation researchgate.netnih.gov | Desmethyl Ranolazine |

| Phase II | UDP-glucuronosyltransferases (UGTs) jove.comstudysmarter.co.uk | Glucuronide Conjugation nih.gov | this compound |

Overview of Glucuronide Conjugates in Drug Metabolism Studies

Glucuronidation is a major Phase II metabolic pathway for a vast number of drugs, endogenous compounds like bilirubin (B190676) and hormones, and other foreign substances. nih.govwikipedia.orgnih.gov This process is considered the most crucial Phase II reaction due to its wide applicability and significant role in detoxification. jove.com The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are most abundant in the liver but also found in other major organs like the intestines, kidneys, and brain. studysmarter.co.uknih.govresearchgate.net

The core function of glucuronidation is to attach a glucuronic acid molecule to a substrate. jove.comstudysmarter.co.uk This conjugation has a profound effect on the physicochemical properties of the substance:

Increased Water Solubility: The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility (hydrophilicity) of the substrate. jove.comstudysmarter.co.ukwikipedia.org

Facilitated Excretion: The resulting glucuronide conjugate, being more water-soluble and typically negatively charged, is more easily eliminated from the body. nih.gov

This transformation from a lipophilic (fat-soluble) compound to a hydrophilic (water-soluble) one is a hallmark of drug detoxification, preparing the substance for efficient removal. studysmarter.co.uk

Table 2: Properties of Glucuronide Conjugates

| Property | Description | Significance in Metabolism |

|---|---|---|

| Formation | Catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. studysmarter.co.ukwikipedia.org | A major Phase II biotransformation pathway. jove.comnih.gov |

| Structure | A glucuronic acid molecule is attached to the drug or metabolite. jove.com | Can form O-, N-, S-, or C-glucuronides depending on the linkage site. jove.com |

| Solubility | Significantly more water-soluble (hydrophilic) than the parent compound. jove.comwikipedia.org | Prevents reabsorption in the renal tubules and facilitates elimination. |

| Biological Activity | Generally considered biologically inactive and less toxic metabolites. taylorandfrancis.com | A primary detoxification mechanism. nih.govresearchgate.net |

Significance in Investigating Metabolic Fate and Excretion Mechanisms

The identification and quantification of metabolites like this compound are fundamental to understanding the complete metabolic fate of a drug. Studying these conjugates provides critical insights into how a drug is processed, distributed, and ultimately cleared from the body.

The formation of this compound illustrates a key elimination pathway for ranolazine. After its formation, this highly polar conjugate is destined for excretion, primarily through the kidneys into the urine. jove.comsigmaaldrich.com Following administration of a radiolabelled dose of ranolazine, approximately 73-75% of the dose is recovered in the urine, with the parent drug accounting for less than 5% of this amount. nih.govyoutube.comnih.gov The vast majority consists of various metabolites, including glucuronide conjugates. nih.govdrugbank.com

Therefore, the study of this compound helps researchers:

Map the complete biotransformation pathways of ranolazine. nih.gov

Understand the efficiency and capacity of the body's detoxification systems, specifically the UGT enzymes. researchgate.net

Evaluate the primary routes of elimination (renal vs. fecal) for the drug and its metabolites. sigmaaldrich.com

In essence, this compound is not just a byproduct but a key piece of the puzzle in the comprehensive scientific characterization of ranolazine's journey through the body.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ranolazine |

| Desmethyl Ranolazine |

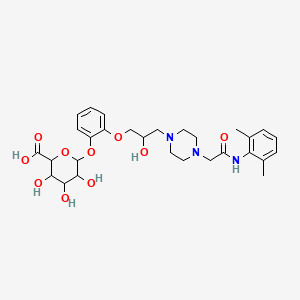

Structure

2D Structure

Properties

Molecular Formula |

C29H39N3O10 |

|---|---|

Molecular Weight |

589.6 g/mol |

IUPAC Name |

6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C29H39N3O10/c1-17-6-5-7-18(2)23(17)30-22(34)15-32-12-10-31(11-13-32)14-19(33)16-40-20-8-3-4-9-21(20)41-29-26(37)24(35)25(36)27(42-29)28(38)39/h3-9,19,24-27,29,33,35-37H,10-16H2,1-2H3,(H,30,34)(H,38,39) |

InChI Key |

YLNYEZQRRIKMQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Metabolic Pathways and Enzymology of Desmethyl Ranolazine D Glucuronide Formation

Parent Compound Biotransformation to Desmethyl Ranolazine (B828)

The initial step in the formation of Desmethyl Ranolazine-D-Glucuronide is the O-demethylation of the parent compound, ranolazine. nih.gov This biotransformation is primarily carried out by specific enzymes within the Cytochrome P450 superfamily. nafdac.gov.ng

Role of Cytochrome P450 Isoforms in O-Demethylation (e.g., CYP3A4, CYP2D6)

In vitro studies utilizing human liver microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of ranolazine. nafdac.gov.ngnih.gov The Cytochrome P450 2D6 (CYP2D6) isoform also contributes to its metabolism, albeit to a lesser extent. nafdac.gov.ngnih.gov The O-demethylation of ranolazine leads to the formation of its metabolite, desmethyl ranolazine. nih.govcaymanchem.com

The involvement of these specific CYP isoforms has significant implications. For instance, individuals with reduced CYP2D6 activity, known as poor metabolizers, exhibit a higher area under the curve (AUC) for ranolazine compared to those with normal CYP2D6 function, who are referred to as extensive metabolizers. nafdac.gov.ng This highlights the crucial role of these enzymes in the clearance of the parent compound.

Table 1: Key Cytochrome P450 Isoforms in Ranolazine Metabolism

| Enzyme | Role in Ranolazine Metabolism |

| CYP3A4 | Primary enzyme responsible for O-demethylation. nafdac.gov.ngnih.gov |

| CYP2D6 | Secondary enzyme involved in O-demethylation. nafdac.gov.ngnih.gov |

Oxidative Metabolic Steps Preceding Glucuronidation

The metabolism of ranolazine is extensive, with numerous primary metabolic pathways identified. nih.gov The initial oxidative step of O-demethylation is a prerequisite for the subsequent Phase II conjugation reaction of glucuronidation. nih.govnih.govnih.gov This oxidative metabolism not only facilitates the formation of desmethyl ranolazine but also introduces a hydroxyl group, which serves as a reactive site for the attachment of glucuronic acid. nih.gov

Glucuronidation of Desmethyl Ranolazine

Following its formation, desmethyl ranolazine undergoes glucuronidation, a major Phase II metabolic pathway that enhances the water solubility of the compound, facilitating its excretion from the body. nih.govwikipedia.org

Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) Superfamily Involvement

The glucuronidation of desmethyl ranolazine is catalyzed by the Uridine Diphosphate-Glucuronosyltransferase (UGT) superfamily of enzymes. wikipedia.orgresearchgate.net These enzymes are responsible for transferring a glucuronic acid moiety from the cofactor uridine diphosphate-glucuronic acid (UDPGA) to the desmethyl ranolazine molecule. wikipedia.orgresearchgate.net

While the specific UGT isoforms responsible for the glucuronidation of desmethyl ranolazine have not been definitively identified in the provided information, the UGT superfamily is known for its broad substrate specificity. Various isoforms, such as those from the UGT1A and UGT2B subfamilies, are known to metabolize a wide range of compounds. nih.govnih.gov It is plausible that one or more of these isoforms are involved in the conjugation of desmethyl ranolazine. Further research is needed to pinpoint the exact UGT enzymes responsible for this specific metabolic reaction.

UGT enzymes are primarily located in the endoplasmic reticulum (ER) of cells, particularly in the liver. researchgate.netnih.govnih.gov The active site of these enzymes is oriented towards the lumen of the ER. nih.govnih.gov This subcellular localization necessitates the transport of the substrate, desmethyl ranolazine, into the ER lumen and the transport of the cofactor, UDPGA, into the ER. researchgate.net Following the conjugation reaction, the resulting this compound is then transported out of the ER for subsequent elimination. researchgate.net This intricate process highlights the functional coupling between the enzymatic reaction and the transport machinery of the endoplasmic reticulum. elsevierpure.com

Mechanism of Glucuronic Acid Conjugation (Phase II Metabolism)

Glucuronidation is a critical Phase II metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of a glucuronic acid moiety to a substrate. nih.govebmconsult.com In the case of this compound, the hydroxyl group on the desmethyl ranolazine molecule acts as the acceptor for glucuronic acid.

The formation of glucuronide conjugates is entirely dependent on the coenzyme Uridine-5-diphospho-α-D-glucuronic acid (UDPGA). nih.govontosight.ai UDPGA serves as the activated form of glucuronic acid, acting as the donor molecule in reactions catalyzed by UGTs. ontosight.ai The synthesis of UDPGA is a critical preceding step for glucuronidation to occur. xenotech.com

The enzymatic transfer of glucuronic acid from UDPGA to a substrate, such as desmethyl ranolazine, occurs via a nucleophilic displacement reaction. ontosight.ai This reaction is typically an SN2 mechanism, involving a nucleophilic attack from an electron-rich heteroatom (like the oxygen in a hydroxyl group) on the substrate at the C-1 position of the glucuronic acid moiety of UDPGA. ontosight.aixenotech.com This results in the formation of a β-D-glucuronide, signifying an inversion of the stereochemical configuration at the anomeric carbon of the glucuronic acid.

Enantioselective Considerations in Desmethyl Ranolazine Formation and Glucuronidation

Ranolazine is a chiral molecule, and its metabolism exhibits stereoselectivity. This means that the enzymes involved in its biotransformation may preferentially metabolize one enantiomer over the other.

Stereoselectivity in In Vitro Metabolism of Ranolazine and Desmethyl Ranolazine

Compound and Enzyme Information Table

| Name | Type | Function/Role |

| Ranolazine | Parent Drug | Undergoes metabolism to form desmethyl ranolazine. |

| Desmethyl Ranolazine | Phase I Metabolite | Product of ranolazine O-demethylation; substrate for glucuronidation. |

| This compound | Phase II Metabolite | The final conjugated product discussed in this article. |

| UDP-glucuronosyltransferases (UGTs) | Enzyme Family (Phase II) | Catalyzes the transfer of glucuronic acid to substrates. nih.gov |

| Uridine-5-diphospho-α-D-glucuronic Acid (UDPGA) | Coenzyme | Activated donor of glucuronic acid in glucuronidation reactions. ontosight.ai |

| UDP-glucose dehydrogenase (UGDH) | Enzyme | Synthesizes UDPGA from UDP-glucose. nih.gov |

| UDP-glucose | Intermediate | Precursor for UDPGA synthesis. nih.gov |

| NAD⁺ | Coenzyme | Required for the enzymatic activity of UGDH. researchgate.net |

Structural Characterization and Isomeric Considerations of Desmethyl Ranolazine D Glucuronide

Formal Chemical Identification and Molecular Formula (Referencing Desmethyl Ranolazine (B828) Precursor)

Desmethyl Ranolazine-D-Glucuronide is a significant metabolite of ranolazine, a drug used in the management of chronic angina. nih.govnih.gov The formation of this glucuronide is a phase II metabolic reaction, which follows the initial phase I metabolism of ranolazine. msdmanuals.com The precursor to this conjugate is Desmethyl Ranolazine, itself a metabolite of ranolazine formed through O-demethylation by the cytochrome P450 enzyme CYP3A. caymanchem.com

The formal chemical name for Desmethyl Ranolazine is N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]-1-piperazineacetamide. caymanchem.comnih.gov Following glucuronidation, the resulting metabolite, this compound, is chemically identified as (2S,3S,4S,5R,6S)-6-((2-hydroxy-3-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)piperazin-1-yl)propoxy)phenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid.

The molecular characteristics of both the precursor and the final glucuronide conjugate are summarized in the table below. The addition of the glucuronic acid moiety significantly increases the molecular weight and alters the molecular formula, reflecting the addition of a C6H8O6 group.

| Compound | Formal Chemical Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Desmethyl Ranolazine | N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]-1-piperazineacetamide | C23H31N3O4 | 413.51 | 172430-45-4 |

| This compound | (2S,3S,4S,5R,6S)-6-((2-hydroxy-3-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)piperazin-1-yl)propoxy)phenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | C29H39N3O10 | 589.63 | 172300-93-5 |

Linkage Type: Beta-D-Glucuronide Configuration

Glucuronidation is a pivotal metabolic pathway that conjugates lipophilic compounds with glucuronic acid, rendering them more polar and readily excretable. msdmanuals.comnih.gov This biotransformation is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer the glucuronic acid moiety from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the substrate. portlandpress.com

In the case of this compound, the linkage is a beta-D-glucuronide. This specific stereochemical configuration is a hallmark of enzymatic glucuronidation in biological systems. During the enzymatic transfer, an inversion of configuration occurs at the anomeric carbon (C-1) of the glucuronic acid moiety. This results in the formation of a β-glycosidic bond, which is the characteristic linkage in most drug glucuronides. researchgate.net The "D" designation refers to the configuration of the chiral carbon furthest from the anomeric carbon in the glucuronic acid ring, which is derived from D-glucose.

Diastereomeric Forms and Their Importance in Metabolite Analysis

A critical aspect of the stereochemistry of this compound is the presence of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. wikipedia.org The formation of diastereomeric glucuronides arises when the parent molecule, in this case, Desmethyl Ranolazine, is chiral. The precursor, Desmethyl Ranolazine, possesses a stereocenter in its propyl chain.

The conjugation of this chiral molecule with the chiral D-glucuronic acid can result in the formation of a mixture of diastereomers. These diastereomers have distinct three-dimensional arrangements and, consequently, can exhibit different biological properties, including rates of formation and clearance. numberanalytics.comnumberanalytics.com The analysis of drug metabolites often reveals the presence of such diastereomeric pairs. core.ac.uk

The importance of considering these diastereomeric forms in metabolite analysis is multifaceted:

Potential for Different Biological Activities: Although glucuronidation is generally a detoxification pathway, in some cases, metabolites can retain or even have enhanced pharmacological or toxicological activity. Diastereomers may differ in their ability to interact with receptors or enzymes. numberanalytics.comstudysmarter.co.uk

Analytical Challenges: The separation and quantification of diastereomers can be challenging, often requiring specialized chromatographic techniques, such as chiral chromatography, to resolve the individual isomers. rsc.org Standard analytical methods may not distinguish between diastereomers, potentially leading to an incomplete understanding of the metabolite's behavior.

The presence of this compound as a mixture of diastereomers underscores the complexity of drug metabolism and the necessity for stereospecific analytical methods in pharmacokinetic and metabolic studies.

Analytical Methodologies for Quantitative and Qualitative Research of Desmethyl Ranolazine D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications.nih.govimpactfactor.orgnih.govtga.gov.au

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of ranolazine (B828) and its metabolites, including Desmethyl Ranolazine-D-Glucuronide. impactfactor.orgnih.gov This powerful technique offers high sensitivity and selectivity, which are essential for detecting and quantifying low concentrations of the metabolite in complex biological samples. nih.govnih.gov

Method Development and Validation for Biological Matrices.nih.govimpactfactor.orgtga.gov.au

The development of robust LC-MS/MS methods is a critical first step for the accurate measurement of this compound in biological matrices such as human plasma and microsomal medium. nih.govimpactfactor.org These methods are meticulously validated to ensure they meet the stringent requirements of regulatory bodies for bioanalytical method validation. nih.gov

In a study focused on the enantioselective analysis of ranolazine and its metabolite desmethyl ranolazine in a microsomal medium, a bioanalytical method using LC-MS/MS was successfully developed and validated. nih.gov The validation of this method demonstrated linearity within a specific concentration range, with the lower limit of quantification (LLOQ) established at 10 ng/ml for the enantiomers of desmethyl ranolazine. nih.gov Another study focusing on ranolazine and three of its metabolites in human plasma also developed and validated a sensitive LC-MS/MS assay. nih.gov The calibration curves for the metabolites were linear over a concentration range of 4-1000 ng/mL, with all accuracy and precision values falling within the acceptable ±15% limit. nih.gov

The principles of Quality by Design (QbD) have been applied to the development of LC-MS/MS methods for ranolazine, enhancing the robustness and reliability of the analytical process. impactfactor.org This systematic approach helps in identifying and controlling critical method parameters to ensure consistent performance. impactfactor.org

Multiple Reaction Monitoring (MRM) Modes for Detection.impactfactor.orgtga.gov.au

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry for the quantification of analytes. labce.comwikipedia.org In MRM, a specific precursor ion (the ion of the target molecule) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion (a fragment of the precursor) is selected in the second mass analyzer for detection. nih.govwikipedia.org This process, also known as a transition, significantly reduces background noise and increases the specificity of the analysis. wikipedia.org

For the analysis of ranolazine and its metabolites, MRM is the preferred mode of operation. nih.govrsc.org In the positive ion mode, the protonated molecule [M+H]+ serves as the precursor ion. symc.edu.cn For example, in the analysis of ranolazine, the transition monitored is often m/z 428.20 → 279.50. rsc.orgsymc.edu.cn The selection of appropriate precursor and product ions is a critical step in method development to maximize the sensitivity and specificity of the assay. nih.gov The use of MRM allows for the simultaneous quantification of ranolazine and its various metabolites, including glucuronide conjugates, in a single chromatographic run. nih.govresearchgate.net

Table 1: Example of MRM Transitions for Ranolazine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Ranolazine | 428.20 | 279.50 | Positive |

| Ornidazole (Internal Standard) | 219.80 | 128.06 | Positive |

This table provides an example of MRM transitions used in the analysis of ranolazine and an internal standard. The specific transitions for this compound would be determined during method development. rsc.org

Sample Preparation Techniques.nih.govimpactfactor.org

Effective sample preparation is crucial to remove interferences from the biological matrix and to concentrate the analyte before LC-MS/MS analysis. symc.edu.cn Common techniques employed for the analysis of ranolazine and its metabolites include protein precipitation (PPT), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME). nih.govsymc.edu.cn

Protein precipitation is a straightforward method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.govsymc.edu.cn While simple, this method may not always provide the cleanest extracts, potentially leading to matrix effects. symc.edu.cn

Solid-phase extraction is a more selective technique that can provide cleaner extracts and higher recovery. nih.gov In one study, plasma samples containing ranolazine and its metabolites were extracted using SPE before analysis. nih.gov

Dispersive liquid-liquid microextraction has been successfully used for the extraction of ranolazine and desmethyl ranolazine from microsomal medium. nih.gov This technique involves the use of an extractor solvent (e.g., chloroform) and a dispersive solvent (e.g., acetone) to create a cloudy solution, enabling efficient extraction of the analytes into the fine droplets of the extractor solvent. nih.gov The study reported recoveries of around 55% for ranolazine enantiomers and 45% for desmethyl ranolazine enantiomers using this method. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies.impactfactor.orgnih.govtga.gov.au

Both HPLC and UHPLC are widely used for the separation of ranolazine and its metabolites. dibru.ac.in UHPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. hjhs.co.in

A variety of reversed-phase columns are employed for the chromatographic separation, with C18 and cyano columns being common choices. nih.govnih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid). nih.govrsc.orgresearchgate.net Gradient elution is often used to achieve optimal separation of the parent drug and its numerous metabolites. nih.govnih.gov

Enantioselective Analytical Approaches.nih.gov

Since ranolazine is a chiral molecule, the study of its stereoselective metabolism is important. nih.gov Enantioselective analytical methods are required to separate and quantify the individual enantiomers of ranolazine and its metabolites. nih.govsymc.edu.cn

Chiral Stationary Phases for Separation.nih.gov

The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC. eijppr.com These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. eijppr.com

For the simultaneous analysis of ranolazine and desmethyl ranolazine enantiomers, a Chiralcel OD-H® column has been utilized. nih.gov This column, which is a polysaccharide-based CSP, has demonstrated its effectiveness in separating the enantiomers of both the parent drug and its desmethyl metabolite. nih.gov Polysaccharide-based CSPs are known for their broad applicability and high efficiency in separating a wide range of chiral compounds. eijppr.com Another study successfully used a Chiralcel OD-RH column for the stereo separation of ranolazine enantiomers. rsc.org

Quantification in Preclinical Samples and Research Models

The analytical exploration of ranolazine and its metabolites in preclinical models has predominantly utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. While many studies have focused on the parent drug, ranolazine, and its primary non-conjugated metabolites, the quantification of glucuronidated metabolites like this compound presents unique analytical challenges.

One of the primary routes of ranolazine metabolism involves O-demethylation to form desmethyl ranolazine, which can then undergo phase II conjugation to form this compound. nih.gov The characterization of ranolazine metabolites has confirmed the presence of a glucuronide conjugate of the desmethyl metabolite in biological samples, and these metabolic pathways have been investigated in preclinical species such as rats. nih.gov

Research Findings in Preclinical Models

Research into the analytical methodology for ranolazine's metabolites has provided foundational information for the quantification of its glucuronide conjugates. For instance, an enantioselective bioanalytical method using dispersive liquid-liquid microextraction (DLLME) coupled with LC-MS/MS was developed for the analysis of ranolazine and its metabolite, desmethyl ranolazine (DRNZ), in rat liver microsomes. nih.gov This study established the mass transition for DRNZ as m/z 414 > 266, a critical parameter for the development of a quantitative assay for its glucuronide conjugate. nih.gov

While a dedicated and fully validated quantitative method for this compound in preclinical samples is not extensively detailed in publicly available literature, the existing methods for ranolazine and other metabolites offer a clear blueprint for its development. For example, a sensitive LC-MS/MS method for the simultaneous quantification of ranolazine and three of its other metabolites (CVT-2514, CVT-2738, and CVT-4786) in human plasma utilized a Gemini C18 column and gradient elution with methanol and ammonium acetate. nih.gov Such chromatographic conditions can be adapted for the analysis of the more polar glucuronide metabolite.

The general approach for quantifying glucuronide metabolites in preclinical plasma samples involves several key steps:

Sample Preparation: Due to the complexity of biological matrices, sample preparation is critical. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove proteins and other interfering substances. For glucuronide metabolites, which are more water-soluble than their parent compounds, the extraction method must be optimized to ensure efficient recovery.

Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate the metabolite from other endogenous components and from the parent drug and other metabolites. The choice of column, mobile phase composition, and gradient is crucial for achieving good peak shape and resolution.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the detection method of choice, offering high selectivity and sensitivity. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the metabolite) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of confidence in the identity and quantity of the analyte.

Given the available data on related compounds, a hypothetical validated LC-MS/MS method for this compound in rat plasma could exhibit the following characteristics:

Table 1: Hypothetical LC-MS/MS Method Parameters for the Quantification of this compound in Rat Plasma

| Parameter | Details |

| Instrumentation | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 590.3 (Calculated for [M+H]⁺) |

| Product Ion (m/z) | 414.3 (Corresponding to Desmethyl Ranolazine) |

| Internal Standard (IS) | A stable isotope-labeled analog or a structurally similar compound |

| Chromatography | Reversed-Phase C18 column |

| Mobile Phase | Gradient elution with an organic modifier (e.g., acetonitrile or methanol) and an aqueous component with an additive (e.g., formic acid or ammonium acetate) |

| Sample Preparation | Protein precipitation followed by SPE |

The validation of such a method would involve assessing its linearity, accuracy, precision, limit of quantification (LLOQ), and stability, as is standard practice in bioanalytical method development. nih.govimpactfactor.orgnih.govjapsonline.comrsc.org

Table 2: Representative Validation Data for a Hypothetical Quantitative Method in Rat Plasma

| Validation Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1-10 ng/mL |

| Intra- and Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 15% |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery | Consistent and reproducible | > 70% |

| Matrix Effect | Within acceptable limits | Minimal |

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable under typical storage and processing conditions |

The development and application of such a validated analytical method would enable researchers to accurately determine the concentration-time profiles of this compound in preclinical models. This data is invaluable for constructing a complete pharmacokinetic profile of ranolazine and its metabolites, which is a critical step in the journey of a drug candidate from the laboratory to clinical use.

Preclinical Investigational Models and Disposition of Desmethyl Ranolazine D Glucuronide

In Vitro Metabolic Studies

In vitro metabolic studies are fundamental in characterizing the formation of drug metabolites. For Desmethyl Ranolazine-D-Glucuronide, these studies primarily involve the use of liver microsomes to elucidate the enzymatic processes responsible for its generation.

Studies in Liver Microsomes

The formation of this compound is a two-step metabolic process. The initial step involves the O-demethylation of the parent drug, ranolazine (B828), to form its desmethyl metabolite. This Phase I reaction is followed by a Phase II conjugation reaction where glucuronic acid is attached to the desmethyl metabolite, a process known as glucuronidation.

Studies investigating the metabolism of ranolazine have confirmed that conjugation is a key elimination pathway. nih.gov Specifically, the desmethyl metabolite has been identified as a substrate for glucuronidation. nih.gov In vitro systems, particularly rat and human liver microsomes, are standard models for examining such metabolic transformations. These preparations contain a high concentration of the necessary enzymes, including UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to the drug molecule. The investigation of ranolazine metabolism in human plasma has revealed the presence of numerous biotransformation products, including the glucuronide conjugate of the desmethyl metabolite. nih.gov

Kinetic Characterization in Microsomal Systems

The kinetic characterization of metabolite formation in microsomal systems provides valuable insights into the efficiency and capacity of the metabolic pathway. This typically involves determining key parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).

While the formation of this compound has been identified, specific kinetic data for this particular reaction in microsomal systems are not extensively detailed in publicly available literature. However, the general principles of enzyme kinetics in such systems are well-established. The determination of K_m and V_max would quantify the affinity of the UGT enzyme for the desmethyl ranolazine substrate and the maximum rate at which the glucuronide conjugate can be formed. A semi-quantitative analysis of pooled human plasma from a study where ranolazine was administered at 1000 mg twice daily indicated that among twelve studied metabolites, only four had an area under the curve (AUC) greater than 10% of the ranolazine AUC, suggesting that while numerous metabolites are formed, only a few are present in high concentrations. nih.gov

In Vivo Disposition in Animal Models

Animal models, particularly rodents, are instrumental in understanding the in vivo disposition of drug metabolites, including their distribution throughout the body and their routes of elimination.

Distribution in Biological Fluids and Organs

After oral administration, ranolazine has been found to distribute to several organs. A study on the stereoselective quantitative analysis of ranolazine in rats revealed its presence in the liver, kidneys, heart, lungs, and spleen. symc.edu.cnrsc.org Given that the liver is the primary site of metabolism, it is expected that the concentration of metabolites, including this compound, would be significant in this organ. As a more polar conjugate, its distribution into tissues may be more limited compared to the parent drug, with higher concentrations likely found in excretory organs like the liver and kidneys.

Table 1: Illustrative Distribution of Ranolazine in Rat Tissues

| Tissue | Relative Concentration |

| Liver | High |

| Kidneys | Moderate |

| Heart | Moderate |

| Lungs | Lower |

| Spleen | Lower |

Note: This table illustrates the general distribution pattern of the parent drug, ranolazine, and is intended to provide context for the likely distribution of its metabolites. Specific quantitative data for this compound are not available.

Excretion Pathways of Glucuronide Conjugates

The elimination of drug metabolites from the body occurs through various excretion pathways, primarily renal (urine) and biliary/fecal (bile and feces). Glucuronide conjugates, being generally more water-soluble than their parent compounds, are readily excreted.

Studies with radiolabelled ranolazine have shown that approximately 75% of the administered dose is excreted in the urine, with the remaining 25% eliminated in the feces. drugbank.com Unchanged ranolazine accounts for less than 5% of the excreted dose, indicating extensive metabolism. nih.gov The glucuronide conjugates, including this compound, are expected to be major components of the excreted products. The high percentage of radioactivity recovered in the urine suggests that renal excretion is a primary route of elimination for ranolazine and its metabolites. nih.gov Biliary excretion is another important pathway for glucuronides, which are actively transported into the bile. nih.gov

Enterohepatic Recirculation of Glucuronides and Microbial Contributions in Research Models

Enterohepatic recirculation is a process where drugs or their metabolites are excreted via the bile into the intestine, and then reabsorbed back into the systemic circulation. This can prolong the half-life of a compound. Glucuronide conjugates are key players in this process.

Once excreted into the intestine via the bile, this compound can be a substrate for β-glucuronidases, enzymes produced by the gut microbiota. nih.govnih.govmdpi.com These enzymes can cleave the glucuronic acid moiety, regenerating the desmethyl ranolazine metabolite. researchgate.netresearchgate.net This less polar metabolite can then be reabsorbed across the intestinal wall and re-enter the circulation, a process known as microbial deconjugation. mdpi.com While there are no specific studies confirming the enterohepatic recirculation of this compound, the general principles of glucuronide disposition make it a plausible pathway. The presence of gut microbiota with β-glucuronidase activity is a critical factor in mediating this recirculation. nih.govnih.gov

Role of Efflux and Uptake Transporters in Glucuronide Disposition

The disposition of drug metabolites, particularly glucuronide conjugates, is significantly influenced by the activity of various uptake and efflux transport proteins. These transporters are critical in mediating the movement of metabolites across cellular barriers in key organs such as the liver, kidneys, and intestines, thereby governing their systemic exposure and elimination pathways. While the metabolism of ranolazine is known to be extensive, leading to the formation of numerous metabolites including this compound, specific data from preclinical investigational models detailing the role of transporters in the disposition of this particular glucuronide metabolite are not extensively available in the public domain. fda.govnih.gov

Ranolazine itself is a substrate for the P-glycoprotein (P-gp) efflux transporter. nih.gov The parent compound is primarily metabolized by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2D6. nih.govresearchgate.net One of the identified metabolic pathways involves the O-demethylation of ranolazine to form desmethyl ranolazine, which subsequently undergoes glucuronidation. nih.govcaymanchem.com

Generally, glucuronide metabolites of drugs are recognized as substrates for a variety of transporters. Due to their increased polarity and molecular weight compared to the parent drug, their ability to passively diffuse across cell membranes is limited, making them reliant on transporter-mediated processes for their distribution and excretion.

Key families of transporters involved in the disposition of glucuronide conjugates include:

Efflux Transporters: Members of the ATP-binding cassette (ABC) superfamily, such as Multidrug Resistance-Associated Proteins (MRPs), particularly MRP2 and MRP3, and the Breast Cancer Resistance Protein (BCRP), are known to actively transport glucuronide conjugates out of cells. nih.govnih.govsolvobiotech.comfrontiersin.org This efflux can occur into the bile from hepatocytes, into the urine from renal proximal tubule cells, or back into the intestinal lumen from enterocytes, thereby facilitating the elimination of the metabolite from the body. solvobiotech.comresearchgate.net

Uptake Transporters: Transporters from the Solute Carrier (SLC) superfamily, such as Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs), are crucial for the uptake of glucuronide conjugates from the bloodstream into organs like the liver and kidneys, preparing them for subsequent elimination. frontiersin.orgnih.govnih.gov

Although it is biologically plausible that this compound interacts with these transporter systems, specific in vitro studies characterizing these interactions, including the identification of the specific transporters involved and their transport kinetics, are not described in the reviewed scientific literature. Therefore, a detailed data table on the specific efflux and uptake transporters for this compound cannot be constructed at this time.

Research into the Biological Relevance and Activity of Glucuronide Metabolites

Impact of Glucuronidation on Compound Water Solubility and Excretion Efficiency

Glucuronidation is a critical Phase II metabolic process that plays a significant role in the detoxification and elimination of a wide array of substances from the body, including drugs and their metabolites. ijpcbs.comwikipedia.org This biochemical reaction involves the enzymatic transfer of a glucuronic acid molecule from a coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. researchgate.netjove.com The enzymes responsible for catalyzing this transfer are known as UDP-glucuronosyltransferases (UGTs). ijpcbs.comontosight.ai These enzymes are predominantly found in the liver, but are also present in other major organs such as the kidneys, intestines, and brain. wikipedia.orgresearchgate.net

The primary consequence of glucuronidation is a significant increase in the water solubility of the target compound. wikipedia.orgjove.comontosight.ai Many drugs and their initial metabolites are lipophilic (fat-soluble), which can make them difficult for the body to excrete. By attaching a highly water-soluble glucuronic acid moiety, the resulting glucuronide conjugate becomes more hydrophilic. ijpcbs.comjove.comnih.gov This transformation is crucial for facilitating the efficient removal of these substances from the body, primarily through urine or bile. ijpcbs.comwikipedia.orgresearchgate.net The increased water solubility of the glucuronide metabolite allows it to be more easily transported in the bloodstream and subsequently filtered by the kidneys for urinary excretion or transported into the bile for elimination via the feces. wikipedia.orgnih.gov

The process of glucuronidation can be influenced by various factors, including age and liver function. ijpcbs.com In the context of ranolazine (B828), after oral administration, approximately 75% of the dose is excreted in the urine and 25% in the feces. fda.gov Ranolazine is extensively metabolized, with less than 5% excreted unchanged. fda.gov This extensive metabolism, which includes the formation of glucuronide conjugates like Desmethyl Ranolazine-D-Glucuronide, is a key factor in its clearance from the body. fda.govnih.gov The conversion of ranolazine and its metabolites into more water-soluble forms is essential for their renal and fecal elimination. fda.gov

| Parameter | Effect of Glucuronidation | Significance |

| Water Solubility | Significantly Increased | Facilitates transport in aqueous environments (e.g., blood, urine). wikipedia.orgontosight.ai |

| Excretion Pathway | Primarily Renal (Urine) and Biliary (Feces) | Enables efficient removal of the metabolite from the body. ijpcbs.comwikipedia.orgresearchgate.net |

| Biological Activity | Generally Reduced or Inactivated | Often considered a detoxification pathway, though exceptions exist. ijpcbs.comresearchgate.net |

Exploration of Potential Pharmacological Activity of this compound in Research Settings

While glucuronidation is generally considered a detoxification pathway that renders compounds pharmacologically inactive, there are notable exceptions where glucuronide metabolites exhibit biological activity. researchgate.netresearchgate.netmdpi.com For instance, the glucuronide metabolite of morphine is known to be more potent than the parent drug. ontosight.ai

In the case of ranolazine, it is extensively metabolized into numerous metabolites. nih.gov The pharmacological activity of these metabolites, including this compound, has not been well characterized. fda.gov Following steady-state dosing of ranolazine, the four most abundant metabolites in plasma have AUC (Area Under the Curve, a measure of drug exposure) values that are approximately 5% to 33% of that of ranolazine. fda.gov

| Metabolite | Relative Plasma Exposure (AUC vs. Ranolazine) | Known Pharmacological Activity |

| Four most abundant ranolazine metabolites | ~5% to 33% | Not well characterized. fda.gov |

| This compound | Data not specified | Not well characterized. |

Applications in Glycobiology Research and Biochemical Reagent Development

Glucuronide metabolites, including this compound, can serve as valuable tools in glycobiology research and for the development of biochemical reagents. Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans). Given that glucuronidation involves the conjugation of glucuronic acid, a sugar acid, to various molecules, the resulting glucuronides are of interest in this field.

In research settings, synthetic glucuronide metabolites can be used as analytical standards for accurately quantifying the levels of drug metabolites in biological samples such as plasma and urine. This is crucial for pharmacokinetic and drug metabolism studies. The availability of pure this compound allows for the development and validation of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to study the metabolism and disposition of ranolazine. caymanchem.com

Furthermore, glucuronides can be utilized in studies of drug-transporter interactions. The excretion of glucuronide conjugates from cells is mediated by specific efflux transporters. nih.gov Studying how this compound interacts with these transporters can provide insights into the mechanisms of drug clearance and potential drug-drug interactions.

Q & A

Q. What experimental design considerations are critical for comparative studies of this compound and other glucuronidated metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.